molecular formula C7H4ClF2NO B8810453 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B8810453
M. Wt: 191.56 g/mol
InChI Key: QBIPVAANFKTSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H4ClF2NO. It is known for its unique structural properties, which include two fluorine atoms and a hydroxyl group attached to a benzene ring, along with a carboximidoyl chloride functional group. This compound is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,6-difluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, oximes, nitriles, and amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets include enzymes and proteins, where it can form covalent bonds and modify their activities. The pathways involved often include nucleophilic substitution and addition reactions, leading to the formation of stable adducts and intermediates .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzonitrile: A precursor in the synthesis of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride.

    2,6-Difluoroaniline: A related compound with similar reactivity but different functional groups.

    2,6-Difluorobenzaldehyde: Another similar compound used in organic synthesis.

Uniqueness

This compound is unique due to its combination of fluorine atoms and a hydroxyl group on the benzene ring, along with a reactive carboximidoyl chloride group. This unique structure imparts distinct reactivity and makes it valuable in various chemical transformations and applications .

Properties

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4ClF2NO/c8-7(11-12)6-4(9)2-1-3-5(6)10/h1-3,12H

InChI Key

QBIPVAANFKTSIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=NO)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a fashion similar to that for preparation 14, 2,6-difluorobenzaldehyde oxime (2.00 g, 12.7 mmol), N-chlorosuccinimide (1.75 g, 13.2 mmol), and DMF (20 ml) gave 2,6-difluorobenzoylchloride oxime (1.58 g, 65%) after column chromatography (silica gel, hexanes/diethyl ether gradient).
[Compound]
Name
hexanes diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.75 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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